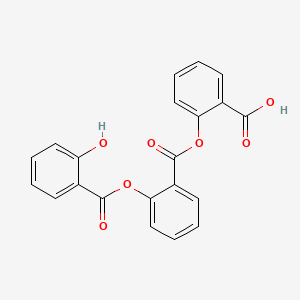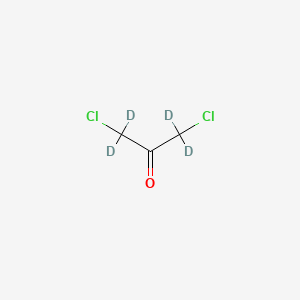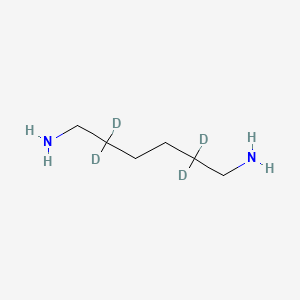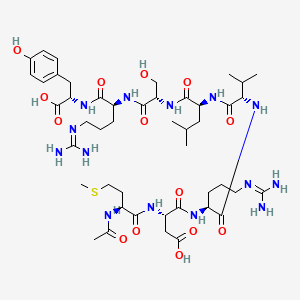
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH, also known as MDRVSR, is a peptide that has been extensively studied for its potential applications in scientific research. This peptide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for a wide range of research studies.
Applications De Recherche Scientifique
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been studied for its potential applications in a wide range of scientific research areas, including neurology, immunology, and oncology. In neurology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to modulate immune responses and may have potential applications in the treatment of autoimmune diseases. In oncology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to exhibit antitumor activity and may have potential applications in cancer therapy.
Mécanisme D'action
The mechanism of action of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is not fully understood. However, it has been found to interact with various cellular receptors and signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway. Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has also been found to modulate the activity of various enzymes and transcription factors.
Effets Biochimiques Et Physiologiques
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to exhibit various biochemical and physiological effects. In neurology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to protect neurons from oxidative stress and apoptosis. In immunology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to modulate the production of cytokines and chemokines. In oncology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to induce apoptosis and inhibit tumor cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has several advantages for use in lab experiments. It is relatively easy to synthesize using SPPS techniques and can be modified to incorporate various tags or labels for tracking purposes. However, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH also has some limitations. It can be difficult to obtain high yields of pure peptide, and its mechanism of action is not fully understood, making it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH. One area of interest is the development of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the exploration of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH's potential applications in immunotherapy for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH and its potential applications in cancer therapy.
Conclusion
In conclusion, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is a promising peptide with potential applications in a wide range of scientific research areas. Its synthesis method using SPPS techniques provides a high degree of purity and allows for the synthesis of peptides with various modifications. Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH's mechanism of action is not fully understood, but it has been found to exhibit various biochemical and physiological effects. While Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has some limitations, its potential applications make it an exciting area of research for the future.
Méthodes De Synthèse
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The peptide is then cleaved from the support and deprotected to yield the final product. This method provides a high degree of purity and allows for the synthesis of peptides with a variety of modifications.
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H76N14O14S/c1-23(2)19-31(40(69)59-34(22-61)42(71)55-28(9-7-16-51-45(47)48)37(66)58-33(44(73)74)20-26-11-13-27(63)14-12-26)57-43(72)36(24(3)4)60-39(68)29(10-8-17-52-46(49)50)54-41(70)32(21-35(64)65)56-38(67)30(15-18-75-6)53-25(5)62/h11-14,23-24,28-34,36,61,63H,7-10,15-22H2,1-6H3,(H,53,62)(H,54,70)(H,55,71)(H,56,67)(H,57,72)(H,58,66)(H,59,69)(H,60,68)(H,64,65)(H,73,74)(H4,47,48,51)(H4,49,50,52)/t28-,29-,30-,31-,32-,33-,34-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCLEKCYMGHRJJ-QTRQOAAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H76N14O14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

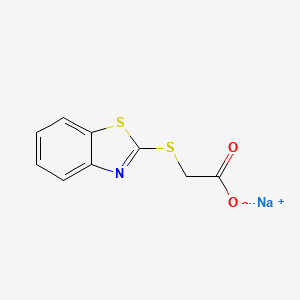
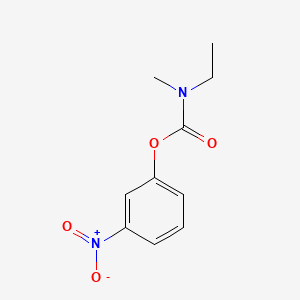

![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)
![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)
![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)
![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)
